4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a synthetic compound that belongs to the class of triazolothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with substituted benzyl bromides under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolothiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted triazolothiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific molecular pathways involved in cancer cell proliferation and apoptosis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), leading to the induction of apoptosis in cancer cells. The binding of the compound to these targets disrupts their normal function, resulting in the activation of downstream signaling pathways that promote cell death.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles
- 2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives
Uniqueness
4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide stands out due to its unique structural features and the presence of both triazole and thiadiazole rings. This dual functionality enhances its binding affinity and specificity towards molecular targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C20H19N5OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-propan-2-yl-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5OS/c1-13(2)15-7-9-16(10-8-15)18(26)21-11-14-3-5-17(6-4-14)19-24-25-12-22-23-20(25)27-19/h3-10,12-13H,11H2,1-2H3,(H,21,26) |
InChI Key |
LAEZFPHBJRKEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origin of Product |
United States |
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